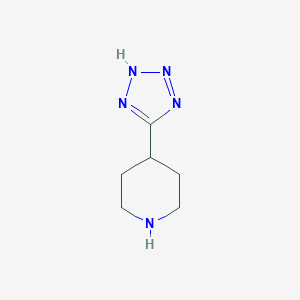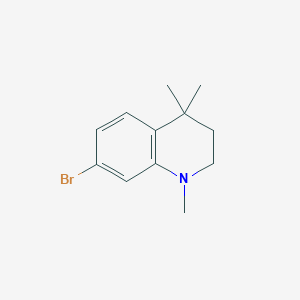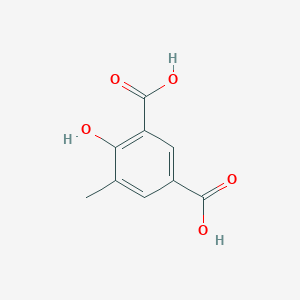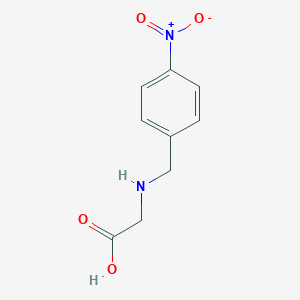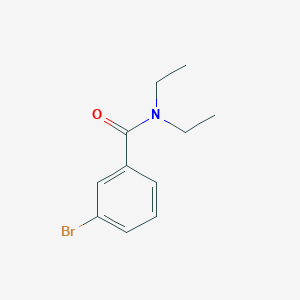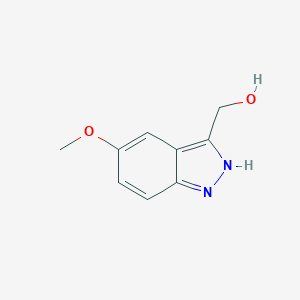
2-(1H-imidazol-1-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1H-imidazol-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 156489-93-9 . It has a molecular weight of 160.18 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of compounds similar to “2-(1H-imidazol-1-yl)pyridin-3-amine” often involves reactions such as the Mizoroki–Heck reaction . This is followed by a two-step reduction process, fluorination with NFSI and NaH, and finally hydrolysis in 12 M HCl .Molecular Structure Analysis
The IUPAC name for “2-(1H-imidazol-1-yl)pyridin-3-amine” is 2-(1H-imidazol-1-yl)-3-pyridinylamine . The InChI code for this compound is 1S/C8H8N4/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,9H2 .Physical And Chemical Properties Analysis
“2-(1H-imidazol-1-yl)pyridin-3-amine” is a powder that is stored at room temperature . It has a molecular weight of 160.18 .科学的研究の応用
-
Pharmaceutical Research
- Imidazole derivatives, including 2-(1H-imidazol-1-yl)pyridin-3-amine, have been studied for their broad range of chemical and biological properties . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- The methods of application or experimental procedures vary widely depending on the specific biological activity being studied. Generally, these compounds are synthesized in a laboratory setting and then tested in vitro (in a controlled lab environment outside of a living organism) or in vivo (inside a living organism) for their biological activity .
- The results or outcomes obtained also vary widely. For example, certain imidazole derivatives have been found to exhibit strong antibacterial or antifungal activity, while others may exhibit anti-inflammatory or antitumor activity .
-
DNA Interaction Studies
- Some imidazole derivatives have been studied for their ability to interact with DNA . For example, one study found that a certain compound was able to bind to DNA grooves and exhibited peroxide-mediated DNA-cleavage properties .
- The methods of application or experimental procedures in these studies typically involve synthesizing the imidazole derivative, then testing its interaction with DNA using various biochemical and biophysical techniques .
- The results of these studies can provide valuable insights into the mechanisms of DNA interaction, which could potentially lead to the development of new drugs or therapies .
-
Chemical Synthesis
- Imidazole derivatives, including 2-(1H-imidazol-1-yl)pyridin-3-amine, are used in various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .
- The methods of application or experimental procedures in these studies typically involve synthesizing the imidazole derivative, then testing its interaction with other compounds using various chemical techniques .
- The results of these studies can provide valuable insights into the mechanisms of chemical reactions, which could potentially lead to the development of new synthetic methodologies .
-
DNA-Binding Studies
- Some imidazole derivatives have been studied for their ability to bind to DNA . For example, mixed ligand Cu (II) complexes have been prepared, and their DNA-binding properties have been proved by absorption spectroscopy, fluorescence spectroscopy, viscosity measurements, and thermal denaturation methods .
- The methods of application or experimental procedures in these studies typically involve synthesizing the imidazole derivative, then testing its interaction with DNA using various biochemical and biophysical techniques .
- The results of these studies can provide valuable insights into the mechanisms of DNA interaction, which could potentially lead to the development of new drugs or therapies .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-imidazol-1-ylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUACNPJPNGVMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585541 |
Source


|
| Record name | 2-(1H-Imidazol-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)pyridin-3-amine | |
CAS RN |
156489-93-9 |
Source


|
| Record name | 2-(1H-Imidazol-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


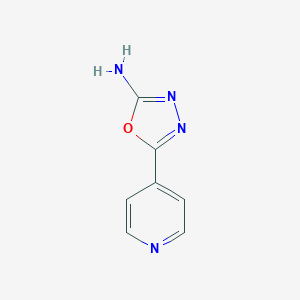
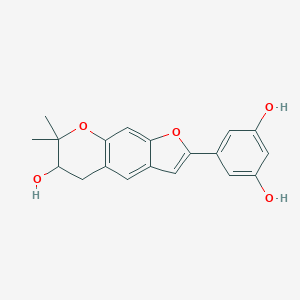
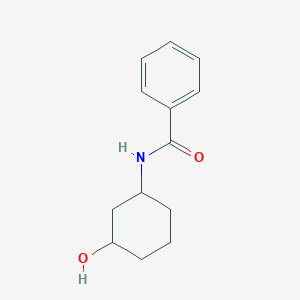

![3-Fluorodibenz[b,e]oxepin-11(6H)-one](/img/structure/B175712.png)
